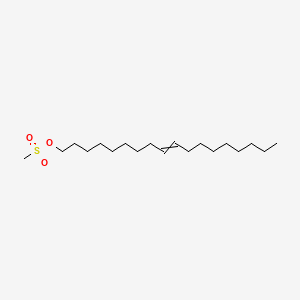

(Z)-Octadec-9-en-1-yl methanesulfonate

Description

BenchChem offers high-quality (Z)-Octadec-9-en-1-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Octadec-9-en-1-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H38O3S |

|---|---|

Molecular Weight |

346.6 g/mol |

IUPAC Name |

octadec-9-enyl methanesulfonate |

InChI |

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3 |

InChI Key |

SFCVHVDJESFESU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Oleyl methanesulfonate molecular weight and formula

An In-Depth Technical Guide to Oleyl Methanesulfonate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oleyl methanesulfonate, also known as oleyl mesylate, is a significant chemical intermediate, valued for its role as a potent alkylating agent. As the methanesulfonate ester of oleyl alcohol, it combines the lipophilic properties of a long-chain unsaturated fatty alcohol with the high reactivity of the mesylate leaving group. This guide provides a comprehensive technical overview of oleyl methanesulfonate, covering its chemical properties, synthesis, reactivity, applications in research and drug development, analytical characterization, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals who utilize or may encounter this compound in their work.

Core Chemical and Physical Properties

Oleyl methanesulfonate is an organic ester characterized by a C18 monounsaturated oleyl chain linked to a methanesulfonate group. The cis configuration of the double bond at the C9 position is a defining feature derived from its precursor, oleyl alcohol.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₃S | [1] |

| Molecular Weight | 346.57 g/mol | [1] |

| CAS Number | 35709-09-2 | [1] |

| Synonyms | Oleyl mesylate, cis-9-Octadecenyl mesylate, (Z)-9-Octadecen-1-yl methanesulfonate | [1] |

| Appearance | Varies; typically a liquid or low-melting solid at room temperature | Inferred from oleyl moiety |

| Storage | Freezer (-20°C), under inert gas | [1] |

Synthesis of Oleyl Methanesulfonate

The synthesis of oleyl methanesulfonate follows a standard procedure for the formation of alkyl mesylates: the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Mechanism

The synthesis is a nucleophilic acyl substitution where the oxygen of oleyl alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine, such as triethylamine (TEA), acts as a base to quench the hydrochloric acid generated, driving the reaction to completion.

Experimental Protocol: Laboratory Scale Synthesis

Disclaimer: This protocol is a representative example. All laboratory work should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

-

Oleyl alcohol (1 equivalent)

-

Methanesulfonyl chloride (1.1 - 1.5 equivalents)

-

Triethylamine (1.2 - 1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve oleyl alcohol in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add triethylamine to the stirred solution.

-

Mesylation: Add methanesulfonyl chloride dropwise via a syringe, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the oleyl alcohol spot is consumed.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of oleyl methanesulfonate.

Chemical Reactivity and Applications

The utility of oleyl methanesulfonate stems from the methanesulfonate anion being an exceptionally good leaving group in nucleophilic substitution reactions.[2] This property makes the compound a powerful oleylating agent.

Nucleophilic Substitution (Sₙ2) Reactions

Oleyl methanesulfonate is an excellent substrate for Sₙ2 reactions.[3] A wide range of nucleophiles can displace the mesylate group, allowing for the covalent attachment of the oleyl chain to various molecules.

General Reaction: Nu⁻ + CH₃(CH₂)₇CH=CH(CH₂)₈-OMs → CH₃(CH₂)₇CH=CH(CH₂)₈-Nu + MsO⁻

Where:

-

Nu⁻ = Nucleophile (e.g., N₃⁻, CN⁻, R-COO⁻, R-O⁻, I⁻)

-

-OMs = Methanesulfonate (leaving group)

This reactivity is fundamental in synthetic organic chemistry, particularly in lipid science.

Applications in Drug Development and Research

-

Synthesis of Lipid Conjugates: The lipophilic oleyl chain can be introduced into peptides, oligosaccharides, or small-molecule drugs to enhance their membrane permeability, modify their pharmacokinetic profile, or for targeted delivery applications.[4] Oleyl methanesulfonate serves as a key intermediate for creating these lipidated molecules.[]

-

Precursor for Complex Lipids: It is used in the synthesis of specialized phospholipids, ethers, and other lipid structures where a pre-formed C18:1 chain is required.

-

Alkylating Agent in Mechanistic Studies: Like other alkyl methanesulfonates, it can be used as a research tool to study the effects of DNA alkylation.[6][7] However, its use in this context requires extreme caution due to its potential genotoxicity.

Analytical Characterization

Ensuring the purity and structural integrity of oleyl methanesulfonate is critical. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation.

| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ -CH₂- | ~0.88 | Triplet |

| -CH₂ - (bulk methylene) | ~1.26 | Broad Singlet |

| =CH-CH₂ - | ~2.01 | Multiplet |

| CH₃ -SO₃- | ~3.00 | Singlet |

| -CH₂ -O-SO₂- | ~4.22 | Triplet |

| -CH=CH- | ~5.35 | Multiplet |

| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ -CH₂- | ~14 |

| -CH₂ - (bulk methylene) | ~22-32 |

| CH₃ -SO₃- | ~38 |

| -CH₂ -O-SO₂- | ~70 |

| -CH =CH - | ~129-130 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can be used for trace-level detection. Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice for analyzing alkyl methanesulfonates.[8][9][10]

-

Expected Molecular Ion (M⁺): m/z 346.25

-

Common Fragments: Loss of the mesylate group, fragmentation along the alkyl chain.

Quality Control Workflow

Caption: Analytical workflow for quality control of oleyl methanesulfonate.

Safety, Handling, and Genotoxicity

Alkyl methanesulfonates as a class are potent alkylating agents and must be handled with extreme caution.[11] Their primary toxicological concern is genotoxicity (the ability to damage DNA), which can lead to mutagenic and carcinogenic effects.[12][13][14][15]

Hazard Classification

While a specific, comprehensive toxicological profile for oleyl methanesulfonate is not widely published, it should be treated with the same level of caution as well-studied analogues like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

-

Expected Hazards: Harmful if swallowed, causes skin and serious eye irritation/damage, may cause an allergic skin reaction, suspected of causing genetic defects and cancer.[1][12]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle oleyl methanesulfonate in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.[1]

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

Spill Management: Have a spill kit ready containing an inert absorbent material. Do not flush to drains.[1]

Genotoxicity Considerations in Drug Development

The presence of alkyl methanesulfonates as impurities in active pharmaceutical ingredients (APIs) is a major concern for regulatory agencies.[16][17] If oleyl methanesulfonate is used in a synthetic process, robust measures must be taken to ensure its complete removal from the final drug product to levels below the Threshold of Toxicological Concern (TTC), typically around 1.5 µ g/day exposure.[16] Validated, sensitive analytical methods (e.g., GC-MS or LC-MS) are required to quantify any residual levels.[8][17]

The mechanism of genotoxicity involves the alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine and the N3 position of adenine. This can lead to base mispairing during DNA replication, causing mutations.[15]

Caption: Simplified mechanism of DNA alkylation by oleyl methanesulfonate.

Conclusion

Oleyl methanesulfonate is a valuable and highly reactive intermediate in organic and medicinal chemistry. Its ability to efficiently transfer a lipophilic oleyl chain makes it a key building block for complex lipids and drug conjugates. However, its utility is intrinsically linked to its potent alkylating nature, which necessitates stringent handling procedures and rigorous analytical controls to mitigate the significant risks of genotoxicity. A thorough understanding of its chemistry, applications, and hazards is paramount for its safe and effective use in research and development.

References

- CymitQuimica. (n.d.). Oleyl methane sulfonate.

- Larodan. (n.d.). Oleyl methane sulfonate. Retrieved from Larodan Research Grade Lipids website.

-

New Jersey Department of Health. (2000, May). Hazard Summary: Ethyl Methanesulfonate. Retrieved from [Link]

-

DTIC. (n.d.). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Retrieved from [Link]

-

Reddy, G. S., et al. (n.d.). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates. Retrieved from [Link]

- Eder, E., et al. (1992).

- Research and Reviews. (n.d.).

- Heflich, R. H., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. Environmental and Molecular Mutagenesis.

- Chen, Y., et al. (2020). Determination of genotoxic impurities of alkyl methanesulfonates in methanesulfonic acid by gas chromatography–mass spectrometry. Journal of China Pharmaceutical University.

-

Hindawi. (2025, August 8). Potential of NMR Spectroscopy in the Characterization of Nonconventional Oils. Retrieved from [Link]

- World Journal of Environmental Biosciences. (n.d.). Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay.

- BenchChem. (2025, December). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.

- van Delft, J. H., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.

- EBSCO. (n.d.). Alkylating agents in chemotherapy.

-

Taylor & Francis. (n.d.). Ethyl methanesulfonate – Knowledge and References. Retrieved from [Link]

-

Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Retrieved from [Link]

- SciSpace. (n.d.). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical.

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

-

PubMed. (2004, June 15). Development of novel alkylating drugs as anticancer agents. Retrieved from [Link]

-

PubMed. (2021, July 12). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Retrieved from [Link]

- Product Quality Research Institute. (n.d.).

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- PubMed. (n.d.).

- ResearchGate. (2004, April 15).

-

Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]

- OpenStax. (n.d.). Common nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.

- PubMed. (2005, January 15). Synthesis of a lipid conjugate of SO3Le(a)

- ResearchGate. (n.d.). Multifaceted Applications of Solid Lipid: A Comprehensive Review.

- PMC. (2021, March 24). Protocol for ethyl methanesulphonate (EMS)

- PMC. (2022, March 17).

Sources

- 1. fishersci.com [fishersci.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Synthesis of a lipid conjugate of SO3Le(a) and its enhancement on liposomal binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. environmentaljournals.org [environmentaljournals.org]

- 7. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

- 11. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 12. nj.gov [nj.gov]

- 13. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Solvation Dynamics and Applied Solubility of (Z)-Octadec-9-en-1-yl Methanesulfonate in Organic Solvents

Executive Summary

(Z)-Octadec-9-en-1-yl methanesulfonate (CAS: 35709-09-2), commonly referred to as Oleyl mesylate , is a highly versatile electrophilic intermediate. It is predominantly utilized in the synthesis of cationic and ionizable lipids—such as DODMA (1,2-dioleyloxy-3-dimethylaminopropane)—which are foundational to modern Lipid Nanoparticle (LNP) drug delivery systems and mRNA vaccines[1].

Because the molecule features a massive hydrophobic hydrocarbon tail juxtaposed with a polar, reactive leaving group, its solubility profile is highly specific. Understanding the thermodynamics of its solvation is critical for optimizing reaction kinetics, preventing premature hydrolysis, and maximizing yields during nucleophilic substitution (SN2) workflows. This whitepaper details the solubility parameters of oleyl mesylate, the causality behind its solvent interactions, and field-validated protocols for its application.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of oleyl mesylate, one must deconstruct its molecular architecture:

-

The Oleyl Chain (C18, cis-Δ9): The 18-carbon monounsaturated chain dominates the molecule's partition coefficient (LogP). The cis-double bond introduces a "kink" in the alkyl chain, preventing tight crystalline packing. This structural feature lowers the melting point, rendering the compound a liquid or low-melting paste at room temperature, which thermodynamically favors rapid dissolution in non-polar solvents.

-

The Methanesulfonate (Mesylate) Headgroup: The

group is highly polar and possesses a strong dipole moment. However, it is an aprotic group (lacking hydrogen-bond donors).

The Causality of Solvent Compatibility: Because the lipophilic tail overwhelmingly dictates the molecule's bulk properties, oleyl mesylate is completely insoluble in water[2]. In highly polar protic solvents (like water or cold methanol), the hydrophobic effect forces the oleyl chains to aggregate, causing precipitation. Conversely, in non-polar or polar aprotic solvents (e.g., Dichloromethane, THF, DMF), the solvent molecules easily overcome the weak intermolecular van der Waals forces between the oleyl chains, leading to complete and rapid solvation[2].

Thermodynamic decision tree for selecting solvents for Oleyl Mesylate.

Empirical Solubility Profile in Organic Solvents

The table below synthesizes the solubility of (Z)-Octadec-9-en-1-yl methanesulfonate across various solvent classes, providing actionable data for synthetic planning.

| Solvent | Polarity Index | Solubility Level | Mechanistic Rationale & Practical Application |

| Dichloromethane (DCM) | 3.1 | Highly Soluble (>100 mg/mL) | Ideal for primary synthesis and stock solutions. The low dielectric constant perfectly solvates the C18 chain without degrading the mesylate. |

| Hexane / Heptane | 0.1 | Highly Soluble | Matches the non-polar nature of the oleyl tail. Used extensively in liquid-liquid extraction during aqueous workups. |

| Tetrahydrofuran (THF) | 4.0 | Highly Soluble | Excellent bridging solvent. Solvates both the lipophilic mesylate and polar nucleophiles (e.g., diols) during SN2 reactions. |

| Dimethylformamide (DMF) | 6.4 | Soluble | Soluble in DMF[2]. Highly recommended for SN2 alkylation reactions as it leaves nucleophiles unsolvated, accelerating reaction rates. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Soluble in DMSO[2]. Primarily used for preparing concentrated stock solutions for biological or formulation assays. |

| Ethanol (Absolute) | 5.2 | Soluble | Soluble in Ethanol[2]. Useful as a co-solvent for lipid mixing and downstream LNP formulation via ethanol injection. |

| Water | 10.2 | Insoluble | The C18 chain causes total hydrophobic rejection. Prolonged exposure to moisture can lead to slow hydrolysis of the mesylate group. |

Mechanistic Role in Lipid Nanoparticle (LNP) Synthesis

Oleyl mesylate is not an end-product; it is a critical intermediate. Its primary industrial value lies in its ability to transfer the oleyl chain to nucleophilic centers (amines or alcohols) to create functionalized lipids[3].

In the synthesis of DODMA (a precursor to LNP formulations), oleyl mesylate undergoes an SN2 reaction with 3-dimethylaminopropane-1,2-diol[1]. The choice of solvent here is dictated by solubility: the solvent must completely dissolve the highly lipophilic oleyl mesylate while also dissolving the polar diol and the basic catalyst (e.g., Sodium Hydride). Polar aprotic solvents like THF or DMF are chosen because they satisfy both solubility requirements while accelerating the SN2 transition state.

Synthesis pathway demonstrating the intermediate role of Oleyl Mesylate in LNP production.

Validated Experimental Protocols

The following protocols are engineered to maintain scientific integrity, ensuring that the solubility properties of oleyl mesylate are leveraged to prevent degradation and maximize reaction efficiency.

Protocol A: Preparation and Storage of Oleyl Mesylate Stock Solutions

Rationale: While oleyl mesylate is relatively stable, the mesylate group is a good leaving group and can undergo slow hydrolysis if exposed to atmospheric moisture. Preparing stocks in anhydrous, non-polar solvents prevents this.

-

Equilibration: Remove the bulk (Z)-Octadec-9-en-1-yl methanesulfonate from -20°C storage[4] and allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

-

Solvent Preparation: Dispense anhydrous Dichloromethane (DCM) or Hexane into a flame-dried volumetric flask under an inert Argon atmosphere.

-

Dissolution: Weigh the required mass of oleyl mesylate (e.g., 500 mg) and transfer it quantitatively into the solvent. The dissolution will be immediate and endothermic.

-

Storage: Seal the flask with a suba-seal, purge with Argon, and store at -20°C[3].

Protocol B: SN2 Alkylation for DODMA Synthesis

Rationale: This protocol utilizes THF to bridge the solubility gap between the highly lipophilic oleyl mesylate and the polar nucleophile.

-

Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equivalent of 3-dimethylaminopropane-1,2-diol in anhydrous THF. Slowly add 2.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes to form the alkoxide.

-

Alkylation: Dissolve 2.1 equivalents of (Z)-Octadec-9-en-1-yl methanesulfonate in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reflux: Heat the reaction to 65°C (THF reflux) for 12-16 hours. The polar aprotic nature of THF keeps the oleyl chains solvated while leaving the alkoxide nucleophile highly reactive.

-

Workup (Exploiting Solubility): Quench the reaction carefully with cold water. Extract the mixture with Hexane (3x). Causality: The highly lipophilic DODMA product and any unreacted oleyl mesylate will partition exclusively into the Hexane layer, while the sodium mesylate byproduct and unreacted diol will remain in the aqueous layer.

-

Purification: Dry the combined Hexane layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel chromatography.

References

-

LookChem. "Oleyl methanesulfonate - Properties, Solubility, and Synthetics." LookChem Chemical Database. Available at:[Link]

-

Carl Roth. "(Z)-Octadec-9-en-1-yl methanesulfonate, 500 mg - Product Data." Carl Roth Research Chemicals. Available at:[Link]

Sources

Oleyl Mesylate in Advanced Lipid Synthesis: Mechanistic Utility, Experimental Workflows, and Supplier Market Analysis

Executive Summary

In the rapidly evolving landscape of lipid nanoparticle (LNP) formulation and targeted drug delivery, Oleyl Mesylate (CAS: 35709-09-2), also known as cis-9-octadecenyl methanesulfonate, serves as a critical electrophilic intermediate. As a Senior Application Scientist, I frequently observe that the bottleneck in novel bioconjugate and cationic lipid development is not the conceptual design, but the precise execution of the lipid tail conjugation. This technical guide deconstructs the mechanistic advantages of oleyl mesylate, provides a causality-driven, self-validating synthesis protocol, and breaks down the current commercial supplier landscape and pricing metrics for R&D procurement.

Chemical Properties & Mechanistic Utility

When designing synthetic pathways for lipid-based drug delivery systems, the choice of the leaving group on the alkylating agent dictates the yield and purity of the final construct. Oleyl mesylate is preferred over its halogenated counterparts (oleyl chloride or oleyl bromide) for several mechanistic reasons:

-

Superior Leaving Group Dynamics: The methanesulfonate (mesylate) group is an exceptional leaving group. Upon nucleophilic attack, the departing sulfonate anion is highly stabilized by resonance across its three equivalent oxygen atoms. This facilitates highly efficient bimolecular nucleophilic substitution (

) reactions. -

Suppression of Elimination Pathways: Primary and secondary alkyl halides are notorious for undergoing competitive bimolecular elimination (

) when exposed to the strong bases required for amine or alcohol deprotonation. The mesylate group offers a finely tuned balance of reactivity and stability, significantly minimizing -

Membrane Fluidity: The preservation of the cis-9 double bond in the oleyl tail is non-negotiable. This unsaturation introduces a "kink" in the hydrophobic tail, which lowers the phase transition temperature of the resulting lipid, providing the membrane fluidity necessary for endosomal escape in LNP formulations.

The mechanistic reliability of oleyl mesylate makes it the reagent of choice for synthesizing complex architectures, such as the highly pH-sensitive diortho ester phosphocholine (OEPC) liposomes utilized in acid-triggered drug delivery networks ().

Experimental Workflow: Alkylation for Cationic Lipid Synthesis

The following protocol details the conjugation of an oleyl tail to a secondary amine headgroup. Do not merely follow these steps; understand the physicochemical causality driving each parameter.

Step 1: System Preparation (Inert Atmosphere)

-

Action: Flame-dry a 2-neck round-bottom flask, equip it with a reflux condenser, and purge continuously with argon.

-

Causality: The cis-9 double bond of the oleyl chain is highly susceptible to auto-oxidation. Furthermore, ambient moisture will competitively hydrolyze the electrophilic mesylate into methanesulfonic acid and oleyl alcohol, destroying your reagent and drastically reducing yield.

Step 2: Nucleophile Activation

-

Action: Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 molar equivalents of Potassium Carbonate (

). Stir for 30 minutes at 25°C. -

Causality:

acts as a mild, non-nucleophilic base. It deprotonates the amine to maximize its nucleophilicity without acting as a competing nucleophile against the electrophile. Anhydrous DMF is chosen for its high dielectric constant, which solvates the ions and accelerates the

Step 3: Electrophilic Addition & Heating

-

Action: Add 1.1 equivalents of Oleyl Mesylate dropwise via a syringe pump. Elevate the reaction temperature to 60°C and maintain for 12-18 hours.

-

Causality: Dropwise addition prevents localized concentration spikes that lead to dialkylation. Gentle heating (60°C) provides the necessary activation energy for the

substitution while deliberately avoiding higher temperatures (>90°C) that would trigger unwanted

Step 4: Self-Validating Quality Control

-

Action: Monitor reaction progression via Thin-Layer Chromatography (TLC) and confirm the final purified structure via

-NMR. -

Validation: This protocol is a self-validating system. On TLC, the complete disappearance of the oleyl mesylate spot and the emergence of a lower

product spot indicates successful conversion. Post-column chromatography,

Process Visualization

Fig 1: SN2 Alkylation Workflow using Oleyl Mesylate for Lipid Synthesis.

Quantitative Data: Supplier Market Analysis & Pricing

For R&D professionals, sourcing high-purity oleyl mesylate is a critical logistical step. Because it is a highly specialized, reactive intermediate, it is typically synthesized on-demand or sold in milligram quantities. This results in a high price-per-gram metric in the commercial catalog market.

Below is a consolidated market analysis of current suppliers offering Oleyl Mesylate (CAS: 35709-09-2):

| Supplier | Catalog / Ref | Purity | Quantity | Estimated Price (USD) | Price per Gram (USD/g) |

| Larodan (via CymitQuimica) | 48-44-1801 | >99% | 100 mg | ~$88.00 (€81.00) | ~$880.00 |

| Santa Cruz Biotechnology | sc-35709-09-2 | ≥98% | Custom | Inquire for Quote | Variable |

| MedChemExpress | HY-142985 | >98% | Custom | Inquire for Quote | Variable |

| Shanghai Nianxing Industrial | N/A | 99.0% | Bulk | Inquire for Quote | Variable |

Note: Due to the extreme commercial markups at the milligram scale (~$880/gram), laboratories scaling up to multi-gram or kilogram quantities of LNPs almost universally synthesize oleyl mesylate in-house by reacting oleyl alcohol with methanesulfonyl chloride in the presence of triethylamine at 0°C.

Storage and Handling Parameters

To protect your investment, commercial or synthesized oleyl mesylate must be strictly stored at -20°C (freezer) under an inert atmosphere. Exposure to light and oxygen will cause auto-oxidation of the allylic carbons adjacent to the cis-9 double bond, leading to polymerization and reagent degradation.

References

-

Title: Acid-Triggered Transformation of Diortho Ester Phosphocholine Liposome Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link][1]

Sources

Technical Safety & Handling Guide: (Z)-Octadec-9-en-1-yl Methanesulfonate

Content Type: Technical Whitepaper & Advanced Safety Guide

Subject: Oleyl Mesylate (CAS: 35709-09-2)[1][2]

Executive Technical Summary

(Z)-Octadec-9-en-1-yl methanesulfonate (commonly Oleyl Mesylate ) is a lipophilic electrophile used primarily as a synthetic intermediate to introduce the oleyl group via nucleophilic substitution. While valuable in lipid nanoparticle (LNP) and surfactant synthesis, it is structurally classified as an Alkyl Mesylate , a cohort of high-potency Genotoxic Impurities (GTIs) .

Unlike short-chain analogs (e.g., Methyl Methanesulfonate) which are water-soluble and rapidly hydrolyzed, Oleyl Mesylate combines high lipophilicity with alkylating potential. This creates unique challenges in decontamination and trace analysis , as the molecule persists in lipid bilayers and resists aqueous quenching methods due to phase separation.

Critical Hazard Alert: This compound is a direct-acting alkylating agent. It can methylate DNA without metabolic activation. Strict adherence to ICH M7 guidelines is required during pharmaceutical development.

Molecular Identification & Physical Profile

| Parameter | Data | Technical Note |

| IUPAC Name | (Z)-Octadec-9-en-1-yl methanesulfonate | |

| Common Name | Oleyl Mesylate | |

| CAS Number | 35709-09-2 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 346.57 g/mol | |

| Physical State | Viscous Liquid (Colorless to Pale Yellow) | |

| Boiling Point | >400°C (Predicted) | Decomposes before boiling at atm pressure.[1][2][3] |

| Solubility | Soluble: DCM, THF, Hexane, Ethyl Acetate.Insoluble: Water. | Critical Safety Factor: Aqueous washes will NOT remove this residue effectively. |

| Reactivity | Electrophilic ( | Reacts with amines, thiols, and DNA bases. |

Toxicological Mechanism: The Alkylation Pathway

To understand the safety protocols, one must understand the mechanism of toxicity.[4] Oleyl mesylate functions as a "soft" electrophile. The methanesulfonate group (

In a biological context, the nucleophile is often the

Diagram 1: Genotoxicity Mechanism & Fate

Caption: The dual fate of Oleyl Mesylate: Direct DNA alkylation leading to mutagenesis vs. Glutathione conjugation leading to detoxification.

Handling, Storage, & Stability

Storage Protocol

-

Temperature: Store at -20°C. Mesylates can slowly autocatalyze their own decomposition if residual acid is present.

-

Atmosphere: Store under Argon or Nitrogen.[5] Moisture can hydrolyze the ester, releasing Methanesulfonic Acid (MSA), which is corrosive but non-genotoxic.

-

Container: Amber glass with PTFE-lined caps. Avoid plastics that may absorb the lipophilic tail.

Engineering Controls

-

Containment: All weighing and transfer must occur inside a Chemical Fume Hood or Glovebox .

-

Pressure: Do not subject to high heat or distillation at atmospheric pressure; rapid decomposition may occur.

Emergency Response: The "Solubilize-Quench" System

Standard MSDS advice often suggests "rinse with water."[6] This is dangerous for Oleyl Mesylate. Because the molecule is lipophilic, water will bead up on the surface, leaving the active alkylating agent underneath, unreacted.

The Protocol: You must use a biphasic or miscible organic system to ensure the quenching agent contacts the mesylate.

Diagram 2: Chemical Spill & Decontamination Workflow

Caption: Correct decontamination requires solubilization before chemical neutralization to overcome lipophilic phase separation.

Detailed Decontamination Solution

Prepare the following "Decon Mix" for laboratory surfaces:

-

Solvent Carrier: 50% Methanol or Acetone (to dissolve the oleyl chain).

-

Active Agent: 20% Sodium Thiosulfate (

) or 10% Ammonium Hydroxide.-

Mechanism:[7] Thiosulfate is a soft nucleophile that reacts rapidly with the mesylate to form a non-toxic Bunte salt.

-

-

Surfactant: 1% SDS (Sodium Dodecyl Sulfate) to aid in lifting the lipid from surfaces.

Procedure:

-

Absorb bulk liquid with chemically inert pads.

-

Flood the area with Decon Mix .

-

Allow 30 minutes of contact time.

Analytical Strategy: Trace Detection

In pharmaceutical development, you must prove this impurity is cleared to below Threshold of Toxicological Concern (TTC) levels (often < 1.5

Methodology: LC-MS/MS (Preferred)

Gas Chromatography (GC) is risky due to the high boiling point and potential thermal degradation of the oleyl chain. Liquid Chromatography (LC) is superior.

-

Column: C18 Reverse Phase (High hydrophobicity required to retain the C18 chain).

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

-

Detection: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion: Look for the

adduct (Mass ~364.6) or the loss of the mesyl group.

-

-

Derivatization (Alternative): If sensitivity is low, react the sample with sodium iodide (Finkelstein reaction) to convert Oleyl Mesylate to Oleyl Iodide, which has higher ionization efficiency.

References

-

European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).

-

PubChem. Compound Summary: Methanesulfonate.[10] National Library of Medicine.

- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley-Blackwell. (2010). (Standard text for GTI mechanisms).

-

ECHA (European Chemicals Agency). Registration Dossier: Methanesulfonates. (General hazard classification for alkyl mesylates).

-

Snodin, D.J. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. (2006).[7][11] (Seminal paper on mesylate formation and stability).

Sources

- 1. larodan.com [larodan.com]

- 2. CAS 35709-09-2: 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)- [cymitquimica.com]

- 3. Oleyl methane sulfonate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. ehs.ucr.edu [ehs.ucr.edu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methanesulfonate | CH3O3S- | CID 85257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sarponggroup.com [sarponggroup.com]

The Synthetic Chemist's Guide to Oleyl Mesylate: A Versatile Lipophilic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Activating the Oleyl Moiety for Advanced Synthesis

In the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science, the ability to selectively functionalize long aliphatic chains is of paramount importance. Oleyl alcohol, a readily available C18 monounsaturated fatty alcohol, represents a valuable starting material due to its biocompatibility and useful physical properties. However, its native hydroxyl group is a notoriously poor leaving group, rendering it unreactive toward nucleophilic substitution. The conversion of oleyl alcohol to oleyl mesylate is a critical activation step, transforming the inert alcohol into a highly versatile electrophile, primed for a wide array of synthetic transformations.

This technical guide provides a comprehensive overview of oleyl mesylate, its nomenclature, and its central role as a synthetic intermediate. We will delve into the practical aspects of its synthesis and subsequent use in nucleophilic substitution reactions, offering detailed, field-proven protocols. Furthermore, this guide will explore the rationale behind experimental choices, compare oleyl mesylate to its common analogs, and illuminate its growing significance in the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs) for mRNA therapeutics.

Part 1: Nomenclature and Synonyms of Oleyl Mesylate

Clarity in chemical communication is essential. Oleyl mesylate is known by several systematic and common names in the literature and chemical catalogs. Understanding these synonyms is crucial for effective literature searching and procurement.

The term "mesylate" itself is a common abbreviation for methanesulfonate . The core structure consists of the oleyl group, which is a (Z)-octadec-9-en-1-yl chain, attached to a methanesulfonate ester.

Common Synonyms for Oleyl Mesylate:

-

(9Z)-9-Octadecen-1-yl methanesulfonate[1]

-

(9Z)-1-Methanesulfonate-9-octadecen-1-ol[2]

-

9-Octadecen-1-ol, 1-methanesulfonate, (9Z)-[5]

Key Identifiers:

Part 2: The Role of Sulfonate Esters in Synthesis: Why Choose a Mesylate?

The conversion of an alcohol's hydroxyl group into a sulfonate ester is a fundamental strategy in organic synthesis to create an excellent leaving group.[6][7] The efficacy of sulfonate anions as leaving groups stems from their exceptional stability, which is a consequence of the negative charge being delocalized through resonance across the three oxygen atoms of the sulfonyl group.[7] This stability means they are the conjugate bases of strong acids (e.g., methanesulfonic acid) and, therefore, are very weak bases, making their departure from the carbon center energetically favorable.[8]

While several sulfonate esters are commonly used, the choice between them often comes down to a balance of reactivity, steric hindrance, cost, and ease of handling.

A Comparative Analysis: Mesylates vs. Tosylates and Other Sulfonates

The most common alternatives to mesylates are tosylates (p-toluenesulfonates). While both are excellent leaving groups, there are subtle but important differences.

-

Reactivity: Mesylates are generally considered to be slightly more reactive and, therefore, a slightly better leaving group than tosylates in Sₙ2 reactions. This is attributed to the lower steric bulk of the methyl group compared to the p-tolyl group and the slightly greater electron-withdrawing nature of the methyl group in this context.[9]

-

Steric Hindrance: The smaller size of the mesyl group can be an advantage when dealing with sterically hindered alcohols or nucleophiles.

-

Crystallinity: Tosylates, due to the presence of the aromatic ring, are often crystalline solids, which can facilitate purification of the intermediate sulfonate ester by recrystallization. Mesylates of long-chain alcohols like oleyl alcohol are typically oils or low-melting solids.

-

Visualization: The aromatic ring in tosylates makes them UV-active, which simplifies monitoring reactions by thin-layer chromatography (TLC).

The following table summarizes the relative reactivity of common sulfonate leaving groups in Sₙ2 reactions.

| Leaving Group | Abbreviation | Structure | Relative Rate (krel) |

| Acetate | OAc | CH₃CO₂⁻ | 1 x 10⁻¹⁰ |

| Mesylate | OMs | CH₃SO₃⁻ | 1.00 |

| Tosylate | OTs | p-CH₃C₆H₄SO₃⁻ | 0.70 |

| Brosylate | OBs | p-BrC₆H₄SO₃⁻ | 2.62 |

| Nosylate | ONs | p-NO₂C₆H₄SO₃⁻ | 11.6 |

| Triflate | OTf | CF₃SO₃⁻ | 56,000 |

Data adapted from Wipf Group, University of Pittsburgh.[8]

As the data indicates, while triflates are exceptionally reactive, they are also more expensive and can be less stable. For many applications, including the synthesis of lipid components, the reactivity of a mesylate provides an optimal balance of reaction efficiency and cost-effectiveness. The choice of a mesylate for activating oleyl alcohol is therefore a judicious one, offering high reactivity in a cost-effective and straightforward manner.

Part 3: Experimental Protocols and Mechanistic Insights

Protocol 1: Synthesis of Oleyl Mesylate from Oleyl Alcohol

This protocol details the conversion of the primary alcohol in oleyl alcohol to a methanesulfonate ester. The reaction proceeds via nucleophilic attack of the alcohol onto the sulfur atom of methanesulfonyl chloride (MsCl), followed by deprotonation.

-

Reagents:

-

Oleyl Alcohol: The starting material. Ensure it is dry, as water will consume the methanesulfonyl chloride.

-

Methanesulfonyl Chloride (MsCl): The electrophilic source of the mesyl group. It is highly reactive and moisture-sensitive.

-

Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[6] This prevents the HCl from protonating the alcohol or causing side reactions. TEA is often preferred for its stronger basicity and ease of removal during workup.

-

-

Solvent:

-

Dichloromethane (DCM): A dry, aprotic solvent is essential. DCM is a good choice as it dissolves the nonpolar oleyl alcohol and the other reagents, while being unreactive under the reaction conditions.[10]

-

-

Temperature:

-

0 °C to Room Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction upon addition of MsCl.[10] Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oleyl alcohol (1.0 eq).

-

Dissolution: Dissolve the oleyl alcohol in anhydrous dichloromethane (DCM, approx. 10 volumes relative to the alcohol).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.5 eq) to the stirred solution.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting alcohol spot and the appearance of a new, less polar product spot (oleyl mesylate).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oleyl mesylate, which is typically a pale yellow oil.

-

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

The reaction begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur of methanesulfonyl chloride. The resulting intermediate is then deprotonated by triethylamine to yield the final product and triethylammonium chloride.

Caption: Mechanism for the synthesis of oleyl mesylate.

Protocol 2: Nucleophilic Substitution of Oleyl Mesylate with Sodium Azide

This protocol demonstrates a typical Sₙ2 reaction using oleyl mesylate to produce oleyl azide. Oleyl azide is a useful intermediate for synthesizing oleylamine (via reduction) or for use in "click chemistry" reactions.

-

Reagents:

-

Oleyl Mesylate: The electrophile with a good leaving group.

-

Sodium Azide (NaN₃): A potent nucleophile. It is important to handle sodium azide with care as it is toxic and potentially explosive, especially in the presence of acid or heavy metals.

-

-

Solvent:

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is crucial for Sₙ2 reactions.[11] These solvents solvate the cation (Na⁺) but not the anion (N₃⁻), leaving the azide nucleophile "naked" and highly reactive. They also readily dissolve the oleyl mesylate.

-

-

Temperature:

-

Elevated Temperature (e.g., 60-80 °C): While the reaction can proceed at room temperature, heating is often employed to increase the reaction rate, especially given the steric bulk of the long oleyl chain.

-

-

Preparation: To a round-bottom flask, add oleyl mesylate (1.0 eq) and sodium azide (NaN₃, 2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (approx. 10-20 volumes).

-

Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC. The product, oleyl azide, will be less polar than the starting oleyl mesylate. The reaction is often complete within 4-16 hours.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of water and transfer to a separatory funnel.

-

Extract the aqueous phase with a nonpolar solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oleyl azide can be purified by silica gel column chromatography to yield a clear, colorless oil.

This reaction is a classic example of an Sₙ2 mechanism. The azide anion acts as a nucleophile, attacking the carbon atom attached to the mesylate group from the backside. This backside attack leads to the displacement of the mesylate leaving group in a single, concerted step.

Caption: The Sₙ2 mechanism for the synthesis of oleyl azide.

Part 4: Applications in Drug Development - Building Blocks for Lipid Nanoparticles

The convergence of organic synthesis and drug delivery has become increasingly prominent, particularly with the success of mRNA vaccines, which rely on Lipid Nanoparticles (LNPs) for delivery.[3][12] LNPs are complex assemblies that protect the fragile mRNA and facilitate its entry into cells. A key component of these LNPs is the ionizable lipid .[13]

Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic amine-containing headgroup and two or more hydrophobic lipid tails.[3] The oleyl group, with its C18 chain and cis-double bond, is a common and highly effective lipid tail used in the design of these lipids.[3] Oleyl mesylate serves as a perfect precursor for attaching these lipid tails to a central scaffold.

Hypothetical Synthesis of an Ionizable Lipid using Oleyl Mesylate

Many ionizable lipids feature a tertiary amine headgroup. A common synthetic strategy involves the dialkylation of a primary amine with an appropriate electrophile. Oleyl mesylate is an ideal reagent for this purpose.

The workflow below illustrates a plausible synthetic route where oleyl mesylate is used to append the oleyl tails to a diol-amine scaffold, a common structural motif in advanced ionizable lipids.

Caption: Role of oleyl mesylate in ionizable lipid synthesis.

In this process, the nucleophilic nitrogen of the amine scaffold would attack two equivalents of oleyl mesylate, displacing the mesylate leaving group and forming the final ionizable lipid. This molecule can then be formulated with other components (cholesterol, helper lipids, PEG-lipids) and mRNA to self-assemble into functional LNPs for therapeutic delivery.[14] The synthesis of a diverse library of such lipids, enabled by versatile intermediates like oleyl mesylate, is a cornerstone of modern drug delivery research, allowing for the fine-tuning of LNP properties for enhanced efficacy and safety.[2][15]

Conclusion

Oleyl mesylate is more than just a chemical synonym; it is a pivotal intermediate that unlocks the synthetic potential of the oleyl moiety. By converting a poor leaving group into an excellent one, it provides a reliable and efficient entry point for a vast range of nucleophilic substitution reactions. For researchers in organic synthesis, it is a workhorse reagent for introducing long, unsaturated lipid chains. For professionals in drug development, it is a key building block in the rational design of sophisticated lipid-based delivery systems that are at the forefront of modern medicine. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

- Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. (Conceptual link, specific synthesis not detailed)

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

-

Alabi, C. A., et al. (2013). Systematic Design, Synthesis, and Evaluation of Ionizable Lipids for Lipid Nanoparticles Delivering mRNA. DSpace@MIT. [Link]

-

Common Organic Chemistry. Substitution (Mesylate) - Azide. [Link]

-

King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Kinetics and mechanism of the hydrolysis of methanesulfonyl chloride in water and in 2,2,2-trifluoroethanol-water and 1,1,1,3,3,3-hexafluoro-2-propanol-water mixtures. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

- Ghoshal, A., & Meitei, Y. D. (2013). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Helvetica Chimica Acta, 96(10), 1879-1886.

-

Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

-

Govindaraju, T. (2006). Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors to versatile 1,2-cis-diamines. Indian Journal of Chemistry, 45B, 1492-1498. [Link]

-

Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

- Mourdik, Y., et al. (2021). Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles. Nanoscale Horizons, 6(4), 289-305. (Discusses oleyl-based reagents)

-

Allen, C. F. H., & Bell, A. (1944). Undecyl Isocyanate. Organic Syntheses, 24, 94. [Link] (General azide synthesis principles)

-

Adkins, H., & Gillespie, R. H. (1949). Oleyl alcohol. Organic Syntheses, 29, 80. [Link]

-

Bio-Synthesis Inc. Lipids used for the formulation of lipid nanoparticles (LNPs). [Link]

-

Rokhum, L., & Bez, G. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687-691. [Link]

-

Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700. [Link]

-

Anwar, W. M. K., et al. (2024). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Molecules, 29(4), 868. [Link]

-

Paunov, V. N. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Applied Nano Materials, 6(17), 14655-14681. [Link]

-

Tenchov, R., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. ACS Nano, 16(7), 9932-9960. [Link]

Sources

- 1. Substitution (Mesylate) - Azide [commonorganicchemistry.com]

- 2. Design and synthesis of novel ionizable lipids enables highly efficient mRNA delivery via lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jackwestin.com [jackwestin.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 14. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

Methodological & Application

Application Note: Protocol for Synthesizing Ionizable Lipids Using Oleyl Mesylate

Abstract & Introduction

Ionizable lipids are the functional cornerstone of Lipid Nanoparticles (LNPs), the delivery vehicles responsible for the success of mRNA-based therapeutics (e.g., COVID-19 vaccines).[1][2][3] These lipids must balance two opposing states: they must be positively charged at acidic pH (to complex with anionic mRNA during formulation and facilitate endosomal escape) and neutral at physiological pH (to minimize toxicity in circulation).[1][4]

While reductive amination is a common synthetic route, direct N-alkylation using Oleyl Mesylate offers a distinct advantage: it avoids the use of unstable aldehydes and toxic reducing agents. Oleyl mesylate (Oleyl methanesulfonate) serves as a stable, crystalline-free electrophile that introduces the hydrophobic oleyl tail—critical for the "conical" shape required for membrane fusion.

This application note details a robust protocol for synthesizing a tertiary amino-lipid (analogous to the DLin-KC2-DMA/DLin-MC3-DMA class) via nucleophilic substitution (

Key Advantages of Oleyl Mesylate

-

Stability: More stable to hydrolysis and light compared to oleyl iodide or bromide.

-

Selectivity: Controlled reactivity profile reduces the risk of "runaway" exhaustive alkylation compared to more aggressive halides.

-

Safety: Avoids the formation of halogenated byproducts, though residual mesylates must be strictly controlled as potential genotoxic impurities (GTIs).

Chemical Basis & Reaction Mechanism[5][6][7][8][9]

The synthesis relies on an

Reaction Scheme

-

Nucleophile: Primary or secondary amine (Headgroup).

-

Electrophile: Oleyl Mesylate (Tail source).

-

Base: Potassium Carbonate (

) acts as a scavenger for the methanesulfonic acid generated, driving the equilibrium forward.

Mechanistic Visualization

Figure 1:

Materials & Equipment

Reagents Table

| Reagent | Role | Purity / Grade | Notes |

| Amine Core | Nucleophile | >98% | e.g., 3-(dimethylamino)-1,2-propanediol or 4-aminobutanol derivatives. |

| Oleyl Mesylate | Electrophile | >95% | Store at -20°C. Ensure cis-bond integrity. |

| Potassium Carbonate ( | Base | Anhydrous | Finely ground powder is preferred for kinetics. |

| Ethanol (EtOH) | Solvent | Anhydrous | Acetonitrile is an alternative if higher T is needed. |

| Dichloromethane (DCM) | Extraction | HPLC Grade | For work-up. |

| Silica Gel | Stationary Phase | 40-63 | For column chromatography. |

Safety Pre-Requisites

-

Genotoxicity Warning: Alkyl mesylates are potential genotoxic impurities (GTIs). Handle in a fume hood with double gloves. All waste must be treated with a nucleophile (e.g., dilute NaOH or thiosulfate) to quench residual alkylating agent before disposal.

-

Oxidation: The oleyl chain contains a cis-double bond susceptible to oxidation. Use degassed solvents and keep under inert atmosphere (

or Ar).

Experimental Protocol

Phase 1: The Alkylation Reaction

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvent Preparation: Add 20 mL of anhydrous Ethanol to the flask.

-

Reactant Addition:

-

Add 1.0 equivalent (e.g., 5.0 mmol) of the Amine Core .

-

Add 2.2 equivalents (e.g., 11.0 mmol) of Oleyl Mesylate . Note: A slight excess (10%) ensures complete conversion of a primary amine to the tertiary lipid.

-

Add 3.0 equivalents (e.g., 15.0 mmol) of Potassium Carbonate (

) .

-

-

Reaction:

-

Heat the mixture to reflux (

) under -

Stir vigorously for 16–24 hours .

-

Monitoring: Check progress via TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the amine starting material and the mono-alkylated intermediate.

-

Phase 2: Work-up and Isolation

-

Filtration: Cool the reaction mixture to room temperature. Filter off the solid potassium salts (

and Potassium Mesylate) through a Celite pad. Rinse the pad with cold Ethanol. -

Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to yield a crude oily residue.

-

Extraction:

Phase 3: Purification (Critical Step)

Purification is vital to remove the excess Oleyl Mesylate (GTI) and any mono-alkylated byproducts.

-

Column Chromatography: Pack a silica gel column.

-

Elution Gradient:

-

Start: 100% DCM (to elute non-polar impurities/excess oleyl mesylate).

-

Ramp: 0%

5% MeOH in DCM (elutes the target ionizable lipid). -

Tip: Adding 0.1%

to the eluent keeps the amine deprotonated and improves peak shape.

-

-

Fraction Collection: Collect fractions containing the spot with

(in 5% MeOH/DCM). -

Final Drying: Concentrate pure fractions and dry under high vacuum for 24 hours to remove trace solvents. Store at -20°C under Argon.

Process Workflow Diagram

Figure 2: End-to-end synthesis and purification workflow.

Quality Control & Characterization

To validate the synthesis (Trustworthiness), the following data must be acquired:

-

NMR (

-

Olefinic Protons: Multiplet at

5.3–5.4 ppm (confirms presence of oleyl tail). -

Headgroup Protons: Shift in the

-protons of the amine core (indicating alkylation). -

Absence of Mesylate: Ensure no singlet at

3.0 ppm (methyl of mesylate group).

-

-

LC-MS (ESI+): Confirm the parent ion

. -

HPLC-CAD (Charged Aerosol Detection): Preferred over UV because lipids lack strong chromophores. Purity should be >95%.

Troubleshooting & Expert Tips

-

Issue: Incomplete Alkylation (Mono-alkylated product persists).

-

Cause: Steric hindrance or insufficient temperature.

-

Fix: Switch solvent to Acetonitrile (reflux at

) or Toluene (

-

-

Issue: Brown/Dark Product.

-

Cause: Oxidation of the amine or alkene.

-

Fix: Ensure strict

flushing. Add an antioxidant like BHT (butylated hydroxytoluene) to the reaction if permissible for downstream use.

-

-

Issue: Emulsions during Extraction.

-

Cause: Amphiphilic nature of the lipid.

-

Fix: Add a small amount of MeOH to the organic phase or use saturated brine/centrifugation to break the emulsion.

-

References

-

Semple, S. C., et al. (2010).[5] Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172–176. Link

-

Maier, M. A., et al. (2013).[4][5] Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics.[4][5] Molecular Therapy, 21(8), 1570–1578.[4] Link

-

Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[5][6] Nature Biotechnology, 26(5), 561–569. Link

-

Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines, 9(1), 65. Link

Sources

- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 2. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

Application Note: Controlled N-Alkylation of Amines with Oleyl Mesylate for Cationic Lipid Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Reaction causality, chemoselectivity, and step-by-step protocols for synthesizing oleyl-amine derivatives.

Introduction & Scope

Cationic and ionizable lipids are the foundational excipients in lipid nanoparticle (LNP) technologies, enabling the intracellular delivery of mRNA and siRNA therapeutics[1],[2]. The synthesis of critical LNP components—such as DODMA (1,2-dioleyloxy-3-dimethylaminopropane) and its analogues—frequently relies on the nucleophilic substitution (

This application note provides an authoritative guide on controlling the chemoselectivity of amine alkylation. By understanding the thermodynamic and steric drivers of the reaction, scientists can prevent over-alkylation and reliably synthesize high-purity secondary and tertiary oleylamines.

Mechanistic Causality: Managing the "Runaway Train"

Direct alkylation of amines via

If left uncontrolled, the reaction rapidly bypasses the desired secondary or tertiary amine to form unwanted quaternary ammonium salts. To establish a self-validating, highly controlled reaction system, we must manipulate stoichiometry and sterics:

-

Mono-alkylation (Targeting Secondary Amines): To synthesize a secondary amine without forming tertiary byproducts, the primary amine must statistically outcompete the newly formed secondary amine. This is achieved by using a massive molar excess (3.0 to 5.0 equivalents) of the primary amine[5].

-

Di-alkylation (Targeting Tertiary Amines): When synthesizing tertiary amino lipids (e.g., DODMA), a strong, non-nucleophilic base like Sodium Hydride (NaH) is utilized. NaH irreversibly deprotonates the intermediate, driving the reaction forward while neutralizing the methanesulfonic acid byproduct[3]. Quaternary ammonium salt formation is naturally suppressed here; the severe steric hindrance imparted by two bulky, 18-carbon oleyl chains prevents the tertiary amine from attacking a third oleyl mesylate molecule[4].

Figure 1: SN2 runaway alkylation pathway of amines with oleyl mesylate.

Experimental Protocols

The following methodologies are engineered to be self-validating, incorporating specific in-process checks (e.g., TLC monitoring) and rigorous quenching steps to ensure safety and high yield.

Protocol A: Synthesis of a Secondary Oleylamine (Mono-alkylation)

Objective: Selectively mono-alkylate a primary amine while suppressing tertiary amine formation.

-

Preparation: Dissolve the primary amine (e.g., 3-amino-1,2-propanediol) in anhydrous acetonitrile at room temperature under a nitrogen atmosphere. Ensure the primary amine is present at a 3.0 molar equivalent excess relative to the electrophile[5].

-

Alkylation: Slowly add 1.0 molar equivalent of oleyl mesylate dropwise to the stirring solution.

-

Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel plate (Ethyl Acetate:Hexane 1:1). The loss of the oleyl mesylate spot indicates reaction completion[1],[5].

-

Purification: Precipitate the product as a hydrobromide or hydrochloride salt to isolate the pure secondary amine from the excess unreacted primary amine[5].

Protocol B: Synthesis of a Tertiary Amino Lipid (e.g., DODMA)

Objective: Complete di-alkylation of a precursor using oleyl mesylate to form a tertiary amine lipid suitable for LNP formulation.

-

Deprotonation: In a flame-dried, pear-shaped round-bottom flask under argon, add anhydrous benzene (or toluene for higher reflux temperatures) to Sodium Hydride (NaH, 95%, ~8.5 equivalents)[3].

-

Precursor Addition: Slowly add a solution of the amine/diol precursor (e.g., N,N-dimethylaminopropane-1,2-diol, 1.0 eq) in benzene. Stir for 10 minutes to allow complete deprotonation[3].

-

Electrophile Addition: Add oleyl mesylate (2.46 equivalents) dissolved in benzene to the reaction mixture[3].

-

Reflux: Heat the reaction mixture to reflux under argon overnight. The high temperature is required to overcome the steric hindrance of the second oleyl chain addition[3].

-

Quenching (Critical Safety Step): Cool the flask to room temperature. Transfer to a large Erlenmeyer flask and slowly add ethanol under argon to safely quench the unreacted NaH[5],[3].

-

Phase Separation: Add water to achieve a Benzene:Ethanol:Water ratio of approximately 1:1:0.6 (v/v). Extract the organic phase, concentrate via rotary evaporation, and purify via flash chromatography[3].

Quantitative Data & Reaction Optimization

To assist formulation scientists in scaling these reactions, the following table summarizes the optimized stoichiometric and environmental conditions required to dictate the final substitution state of the amine.

Table 1: Reaction Condition Optimization for Amine Alkylation

| Target Product | Starting Amine | Oleyl Mesylate (Eq.) | Base / Additive | Solvent & Temp | Expected Yield |

| Secondary Amine | Primary (3.0 - 5.0 eq) | 1.0 eq | None (Amine acts as base) | Acetonitrile, RT | >75% |

| Tertiary Amine | Secondary (1.0 eq) | 1.1 - 1.2 eq | N,N-Diisopropylethylamine | Acetonitrile, 60°C | 80-90% |

| Di-alkylated Lipid | Primary Diol (1.0 eq) | 2.2 - 2.5 eq | NaH (Excess, ~8.5 eq) | Benzene, Reflux | ~76% |

Downstream Application: LNP Formulation Workflow

Once the tertiary oleyl-amine (e.g., DODMA or DLinDMA analogue) is synthesized and purified, it serves as the primary cationic/ionizable lipid in LNP formulations. These lipids are combined with helper lipids, cholesterol, and PEG-lipids in an organic phase, and rapidly mixed with an aqueous nucleic acid solution via microfluidic devices to self-assemble into therapeutic LNPs[2],[6].

Figure 2: Downstream formulation workflow of synthesized oleyl-amines into LNPs.

References

1.5 - Google Patents[5] 2.4 - Master Organic Chemistry[4] 3.3 - Ambeed[3] 4. 1 - Justia Patents[1] 5.2 - Google Patents[2] 6.6 - Google Patents[6]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. EP3100718B1 - Improved compositions and methods for the delivery of nucleic acids - Google Patents [patents.google.com]

- 3. 104162-47-2|N,N-Dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-amine| Ambeed [ambeed.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US20110117125A1 - Compositions and methods for the delivery of nucleic acids - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: High-Purity Synthesis & Formulation of Oleyl-Derived Ionizable Lipids for LNPs

Executive Summary & Critical Safety Notice

Strict Distinction Required: Oleyl mesylate is not a formulation excipient. It is a reactive chemical intermediate (alkylating agent) used to synthesize ionizable cationic lipids.

-

Role: It serves as the electrophile to attach oleyl (C18:1) tails to an amine core via nucleophilic substitution.[1]

-

Safety Critical: As a mesylate ester, it is classified as a Potential Genotoxic Impurity (PGI) .[2] It must be rigorously removed from the final lipid product before LNP formulation.

This guide details the end-to-end workflow: (1) Synthesis of the ionizable lipid using oleyl mesylate, (2) Purification to remove genotoxic residuals, and (3) Formulation of the resulting lipid into mRNA-loaded LNPs.

Part 1: Scientific Rationale

Why Oleyl Mesylate?

In the design of ionizable lipids (e.g., analogs of DLin-MC3-DMA or KC2), the hydrophobic tail dictates the LNP's phase transition temperature (

-

The Oleyl Advantage: The oleyl chain (C18:1, cis-9) introduces a "kink" in the lipid tail. This prevents tight packing in the LNP bilayer, increasing fluidity. High fluidity facilitates fusion with the endosomal membrane, a critical step for cytosolic release of mRNA.

-

The Mesylate Advantage: Compared to oleyl bromide or chloride, oleyl mesylate often allows for milder reaction conditions and avoids the formation of distinct halide byproducts that can be difficult to separate from tertiary amines.

The Reaction Mechanism

The synthesis relies on an

Figure 1: Reaction pathway for lipid synthesis. The mesylate group (OMs) is displaced by the amine, creating the lipid tail.

Part 2: Synthesis Protocol (Precursor to LNP)

Objective: Synthesize a di-oleyl ionizable lipid (e.g., DODMA analog) using oleyl mesylate.

Materials

-

Precursor: Oleyl Mesylate (>98% purity).

-

Core: 3-(Dimethylamino)-1,2-propanediol (or specific amine core of interest).

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolve 1.0 equivalent (eq) of the Amine Core in anhydrous ACN.

-

-

Activation:

-

Add 3.0 eq of anhydrous

. Stir for 15 minutes at room temperature.

-

-

Addition:

-

Add 2.2 eq of Oleyl Mesylate dropwise. (Slight excess ensures complete alkylation of the amine, but increases purification burden).

-

-

Reflux:

-

Heat the reaction to 80°C (reflux) for 16–24 hours. Monitor via TLC (Thin Layer Chromatography) using Dichloromethane/Methanol (90:10).

-

Endpoint: Disappearance of the oleyl mesylate spot and appearance of the UV-active/iodine-active lipid product.

-

-

Work-up:

-

Cool to room temperature. Filter off the solid

. -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Redissolve residue in Ethyl Acetate and wash with water (

) to remove residual salts and methanesulfonic acid.

-

Part 3: Purification (The PGI Removal)

CRITICAL: Residual oleyl mesylate is genotoxic. You must demonstrate its removal to

-

Column Chromatography:

-

Stationary Phase: Silica Gel (High purity).

-

Mobile Phase: Gradient elution. Start with 100% Hexanes

0-10% Ethyl Acetate -

Logic: Oleyl mesylate is non-polar and will elute early (with hexanes/EtOAc). The ionizable lipid (tertiary amine) is polar and will stick until the methanol gradient is applied.

-

-

Verification (QC):

-

Run GC-MS or LC-MS/MS on the final fraction.

-

Acceptance Criteria: Oleyl Mesylate peak Not Detected (LOD < 1 ppm).

-

Part 4: LNP Formulation Protocol

Now that you have the Purified Oleyl-Lipid , you can formulate the LNP.

Reagent Preparation

Prepare the lipid mix in Ethanol and the mRNA in an acidic aqueous buffer.

Table 1: The Lipid Mix (Organic Phase)

| Component | Role | Molar Ratio (Standard) | Concentration in Ethanol |

|---|---|---|---|

| Purified Oleyl-Lipid | Ionizable Cation (Encapsulation) | 50% | 6.25 mM |

| DSPC | Structural Helper Lipid | 10% | 1.25 mM |

| Cholesterol | Stability/Fluidity Modulator | 38.5% | 4.81 mM |

| DMG-PEG2000 | Steric Barrier (prevents aggregation) | 1.5% | 0.19 mM |

| Total Lipid | | 100% | 12.5 mM |

Aqueous Phase:

-

Cargo: mRNA (e.g., Luciferase or EPO).

-

Buffer: 50 mM Citrate Buffer or Sodium Acetate, pH 4.0.

-

Target N/P Ratio: 6 (Nitrogen on lipid to Phosphate on RNA).

Microfluidic Mixing Workflow

This protocol uses a staggered herringbone mixer (e.g., NanoAssemblr) to ensure rapid, chaotic mixing.

Figure 2: Microfluidic workflow for LNP generation. Rapid mixing triggers nucleation of the hydrophobic oleyl tails.

Step-by-Step Formulation

-

Priming: Prime the microfluidic tubing with ethanol (lipid channel) and citrate buffer (aqueous channel) to remove air bubbles.

-

Mixing:

-

Set Total Flow Rate (TFR): 12 mL/min (typical for benchtop chips).

-

Set Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

-

Inject fluids simultaneously. The acidic pH protonates the Oleyl-Lipid, making it positive. It binds the negative mRNA, while the hydrophobic oleyl tails collapse to form the core.

-

-

Dilution (Quench):

-

Immediately dilute the output 1:1 into PBS (pH 7.4). This raises the pH, neutralizing the surface charge of the lipid (reducing toxicity) and stabilizing the particle.

-

-

Buffer Exchange (Dialysis):

-

Use a 100 kDa MWCO dialysis cassette or Tangential Flow Filtration (TFF).

-

Dialyze against PBS (pH 7.4) for 12–24 hours to remove Ethanol and unencapsulated lipids.

-

-

Sterile Filtration:

-

Pass through a 0.2

PES filter.

-

Part 5: Quality Control & Troubleshooting

Characterization Metrics

| Parameter | Method | Target Specification |

| Particle Size | Dynamic Light Scattering (DLS) | 60 – 100 nm |

| Polydispersity (PDI) | DLS | < 0.2 (Monodisperse) |

| Encapsulation Efficiency | Ribogreen Assay (+/- Triton X) | > 85% |

| pKa | TNS Fluorescence Assay | 6.2 – 6.8 (Critical for endosomal escape) |

Troubleshooting Guide

-

Problem: Particle size > 150 nm.

-

Cause: Mixing too slow or lipid concentration too high.

-

Fix: Increase Total Flow Rate (TFR) or reduce lipid concentration in ethanol.

-

-

Problem: Low Encapsulation (< 70%).

-

Cause: Incorrect N/P ratio or pH mismatch.

-

Fix: Ensure Citrate buffer is pH 4.0. Verify the concentration of the synthesized Oleyl-Lipid (impurities weigh down the mass but don't contribute charge).

-

-

Problem: Precipitation in the chip.

-

Cause: Flow Rate Ratio too low (too much ethanol).

-

Fix: Maintain strictly 3:1 (Aq:Org) or higher.

-

References

-

Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link

-

Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

-

European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[3] (Reference for Mesylate control). Link

-

Stroock, A. D., et al. (2002). Chaotic Mixer for Microchannels. Science. (Foundational paper for staggered herringbone mixing). Link

-

Teo, S. L., et al. (2015). Minimizing the Formation of Genotoxic Mesylates in the Synthesis of Methanesulfonic Acid Salts. Organic Process Research & Development. Link

Sources

Application Note: Nucleophilic Substitution of (Z)-Octadec-9-en-1-yl Methanesulfonate

Abstract